molecular formula C34H54Cl2I2N4O2 B035357 AMMONIUM, (OXALYLBIS(IMINOPENTAMETHYLENE))BIS((o-CHLOROBENZYL)DIETHYL-, DIIODIDE CAS No. 105503-38-6

AMMONIUM, (OXALYLBIS(IMINOPENTAMETHYLENE))BIS((o-CHLOROBENZYL)DIETHYL-, DIIODIDE

Cat. No. B035357
M. Wt: 875.5 g/mol
InChI Key: FBMRSLFDOCAENZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ammonium, (oxalylbis(iminopentamethylene))bis((o-chlorobenzyl)diethyl-, diiodide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as AOB or OPA.

Mechanism Of Action

The mechanism of action of AOB is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cell growth and proliferation. AOB has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which may contribute to its antitumor activity.

Biochemical And Physiological Effects

AOB has been shown to have a range of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of cell proliferation, and the modulation of immune function. Additionally, AOB has been shown to have antioxidant properties, which may contribute to its potential as a therapeutic agent.

Advantages And Limitations For Lab Experiments

One of the main advantages of using AOB in lab experiments is its high potency and specificity, which allows for precise targeting of specific enzymes and proteins. However, AOB can be difficult to synthesize and purify, which may limit its use in some experiments.

Future Directions

There are many potential future directions for research on AOB, including further investigation of its antitumor and antibacterial properties, as well as its potential as a therapeutic agent for other diseases. Additionally, research could focus on improving the synthesis and purification methods for AOB, as well as exploring its potential applications in material science and other fields.

Synthesis Methods

The synthesis of AOB involves the reaction of oxalylbis(iminopentamethylene) with diiodomethane, followed by a reaction with o-chlorobenzyl alcohol and diethylamine. The resulting product is then purified and obtained as a diiodide salt.

Scientific Research Applications

AOB has been extensively studied for its potential applications in various fields, including biomedical research, drug development, and material science. In biomedical research, AOB has shown promising results as an antitumor agent, with studies demonstrating its ability to inhibit the growth of cancer cells. Additionally, AOB has been investigated for its potential as an antibacterial and antiviral agent.

properties

CAS RN

105503-38-6

Product Name

AMMONIUM, (OXALYLBIS(IMINOPENTAMETHYLENE))BIS((o-CHLOROBENZYL)DIETHYL-, DIIODIDE

Molecular Formula

C34H54Cl2I2N4O2

Molecular Weight

875.5 g/mol

IUPAC Name

(2-chlorophenyl)methyl-[5-[[2-[5-[(2-chlorophenyl)methyl-diethylazaniumyl]pentylamino]-2-oxoacetyl]amino]pentyl]-diethylazanium;diiodide

InChI

InChI=1S/C34H52Cl2N4O2.2HI/c1-5-39(6-2,27-29-19-11-13-21-31(29)35)25-17-9-15-23-37-33(41)34(42)38-24-16-10-18-26-40(7-3,8-4)28-30-20-12-14-22-32(30)36;;/h11-14,19-22H,5-10,15-18,23-28H2,1-4H3;2*1H

InChI Key

FBMRSLFDOCAENZ-UHFFFAOYSA-N

SMILES

CC[N+](CC)(CCCCCNC(=O)C(=O)NCCCCC[N+](CC)(CC)CC1=CC=CC=C1Cl)CC2=CC=CC=C2Cl.[I-].[I-]

Canonical SMILES

CC[N+](CC)(CCCCCNC(=O)C(=O)NCCCCC[N+](CC)(CC)CC1=CC=CC=C1Cl)CC2=CC=CC=C2Cl.[I-].[I-]

synonyms

(2-chlorophenyl)methyl-[5-[[5-[(2-chlorophenyl)methyl-diethyl-ammonio] pentylcarbamoylformyl]amino]pentyl]-diethyl-azanium diiodide

Origin of Product

United States

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